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An In-Depth Technical Guide to the Off-Target Effects of Canagliflozin in Cellular Models

Executive Summary
Canagliflozin, a member of the sodium-glucose cotransporter 2 (SGLT2) inhibitor class, is a

widely prescribed therapeutic for type 2 diabetes. Its primary mechanism of action involves the

inhibition of glucose reabsorption in the kidneys, leading to glycosuria and a reduction in blood

glucose levels[1][2][3]. However, large-scale clinical trials have revealed significant

cardiovascular and renal protective benefits that are not fully explained by its glucose-lowering

effects alone[4][5]. This has spurred extensive research into the SGLT2-independent, or "off-

target," effects of canagliflozin. This technical guide provides a comprehensive overview of the

key off-target mechanisms of canagliflozin identified in cellular models, presenting quantitative

data, detailed experimental protocols, and visual diagrams of the implicated signaling

pathways. The primary off-target effects discussed include the inhibition of mitochondrial

complex I, subsequent activation of AMP-activated protein kinase (AMPK), and inhibition of

mitochondrial glutamate dehydrogenase (GDH)[6][7].

Inhibition of Mitochondrial Respiratory Chain
Complex I
A primary off-target effect of canagliflozin is the direct inhibition of mitochondrial complex I, a

key component of the electron transport chain (ETC)[8][9][10]. This action is independent of its

SGLT2 inhibitory activity and has been observed in various cancer and non-cancer cell
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lines[11][12]. Inhibition of complex I disrupts oxidative phosphorylation, leading to decreased

ATP production and an increase in the cellular AMP/ATP and ADP/ATP ratios[6][9]. This

metabolic shift is a critical upstream event for several other off-target effects. Notably, this

inhibitory effect is not a class effect, as other SGLT2 inhibitors like dapagliflozin and

empagliflozin do not inhibit complex I to the same extent at clinically relevant concentrations[6]

[10][11].

Quantitative Data: Inhibition of Mitochondrial
Respiration

Cellular Model
Canagliflozin
Concentration

Observed Effect Reference

PC3 (Prostate

Cancer)
5 µM

Dose-dependent

reduction in oxygen

consumption through

complex-I

[11]

PC3 (Prostate

Cancer)
30 µM

Increased

extracellular

acidification rate

(ECAR)

[11][12]

HEK-293 Cells > 1 µmol/l

Activation of AMPK,

downstream of

complex I inhibition

[13]

RPTEC/TERT1

(Renal Proximal

Tubule)

Clinically relevant

concentrations

Inhibition of

mitochondrial electron

transport chain

complex I

[7]

Experimental Protocol: Mitochondrial Respiration Assay
(Seahorse XFe96)
This protocol outlines the measurement of oxygen consumption rate (OCR) to assess

mitochondrial function using a Seahorse XFe96 Extracellular Flux Analyzer[14][15].
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Cell Seeding: Seed cells (e.g., PC3 cells) in a Seahorse XF96 cell culture microplate at an

optimized density (e.g., 20,000 cells/well) and allow them to adhere overnight.

Drug Treatment: Treat the cells with various concentrations of canagliflozin or vehicle

control for a specified duration (e.g., 3-24 hours) before the assay.

Assay Medium: One hour before the assay, replace the culture medium with pre-warmed XF

Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate

at 37°C in a non-CO₂ incubator.

Cartridge Hydration & Loading: Hydrate the sensor cartridge overnight in XF Calibrant at

37°C in a non-CO₂ incubator. Load the injection ports of the sensor cartridge with

mitochondrial stress test compounds:

Port A: Oligomycin (e.g., 1.0 µM), an ATP synthase inhibitor.

Port B: FCCP (e.g., 1.0 µM), a protonophore that uncouples the ETC.

Port C: Rotenone/Antimycin A (e.g., 0.5 µM), inhibitors of complex I and III, respectively.

Seahorse Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XFe96

Analyzer. After calibration, replace the calibrant plate with the cell culture plate.

Data Acquisition: The instrument measures OCR at baseline and after the sequential

injection of the inhibitors. The data are used to calculate key parameters of mitochondrial

function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory

capacity[16].

Activation of AMP-Activated Protein Kinase (AMPK)
The inhibition of mitochondrial complex I by canagliflozin leads to a decrease in cellular ATP

levels and a corresponding increase in the AMP:ATP ratio. This change in energy status is a

potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy

homeostasis[6][9][17][18]. Canagliflozin-induced AMPK activation is observed at clinically

relevant concentrations and is dependent on the presence of AMP/ADP-sensitive γ-subunits,

confirming the mechanism is linked to cellular energy stress[6]. Once activated, AMPK

phosphorylates downstream targets, such as acetyl-CoA carboxylase (ACC), to switch off
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anabolic pathways (e.g., lipogenesis) and switch on catabolic pathways to restore energy

balance[9].

Signaling Pathway: Canagliflozin-Induced AMPK
Activation

Canagliflozin

Mitochondrial
Complex I

Inhibits

ATP Production ↓

AMP/ATP Ratio ↑

AMPK Activation

ACC Phosphorylation

Phosphorylates

Other Metabolic
Effects

Lipogenesis ↓
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Caption: Canagliflozin inhibits Complex I, increasing the AMP/ATP ratio and activating AMPK.

Quantitative Data: AMPK Activation and Downstream
Effects

Cellular Model
Canagliflozin
Concentration

Observed Effect Reference

HEK-293 Cells > 1 µmol/l

Increased

phosphorylation of

AMPK and ACC

[13]

Mouse Hepatocytes 10 µM

Inhibition of lipid

synthesis (absent in

AMPK knockout cells)

[6]

PC3 & H460 (Cancer

Cells)

Clinically achievable

concentrations

Increased activating

phosphorylation of

AMPK

[8][12]

Rat & Human Aortic

SMCs
50 µM

No significant effect

on AMPK

phosphorylation

[19]

Experimental Protocol: ADP-Glo™ Kinase Assay for
AMPK Activity
This non-radioactive assay quantifies AMPK activity by measuring the amount of ADP

produced in the kinase reaction[20][21].

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing:

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

Recombinant active AMPK enzyme.

AMPK substrate peptide (e.g., SAMStide).

AMP (as an allosteric activator, e.g., 100 µM).
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The test compound (canagliflozin) or vehicle.

Initiate Reaction: Add ATP to the wells to start the kinase reaction. The final ATP

concentration should be near the Kₘ for the enzyme.

Incubation: Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).

Terminate and Deplete ATP: Add ADP-Glo™ Reagent to all wells. This terminates the kinase

reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40

minutes.

ADP to ATP Conversion: Add Kinase Detection Reagent to the wells. This reagent converts

the ADP produced during the kinase reaction into ATP and contains luciferase/luciferin to

measure the newly synthesized ATP.

Luminescence Measurement: Incubate at room temperature for 30-60 minutes. Measure the

luminescence using a plate-reading luminometer. The light signal is directly proportional to

the amount of ADP generated and reflects the AMPK activity.

Other Notable Off-Target Effects
Beyond Complex I and AMPK, canagliflozin has been shown to interact with other cellular

targets.

Mitochondrial Glutamate Dehydrogenase (GDH) Inhibition: In human renal proximal tubule

epithelial cells (RPTEC/TERT1), canagliflozin was found to inhibit GDH at clinically relevant

concentrations. This dual inhibition of GDH and complex I disrupts glutamine anaplerosis,

which is critical for proliferating cells, potentially contributing to both therapeutic and adverse

renal effects[7].

Inhibition of Glucose Uptake (SGLT2-Independent): Canagliflozin can inhibit cellular

glucose uptake in cells that do not express SGLT2, such as HEK-293 cells[6]. While this

effect was observed, studies suggest it does not directly account for AMPK activation[9].

Induction of Heme Oxygenase-1 (HO-1): In vascular smooth muscle cells (SMCs),

canagliflozin—but not other gliflozins—inhibited cell proliferation and migration. This effect
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was linked to the induction of the antioxidant enzyme HO-1, suggesting a potential

mechanism for its cardiovascular benefits[19].

Impairment of T Cell Function: Canagliflozin has been shown to impair the activation,

proliferation, and effector functions of human T cells. This is mediated by inhibiting T cell

receptor signaling and impacting ERK and mTORC1 activity, suggesting a potential role for

canagliflozin in T cell-mediated autoimmune disorders[22][23].

Target Engagement Verification: Cellular Thermal
Shift Assay (CETSA)
CETSA is a powerful biophysical technique used to validate the direct binding of a drug to its

target protein within intact cells[24][25][26]. The principle is that ligand binding increases the

thermal stability of the target protein. While specific CETSA data for canagliflozin's off-target

effects are emerging, the workflow is crucial for confirming these interactions.

Workflow: Cellular Thermal Shift Assay (CETSA)
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1. Cell Treatment

2. Thermal Challenge

3. Lysis & Separation

4. Protein Quantification

5. Data Analysis

Treat intact cells with
Canagliflozin
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across a temperature gradient
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Vehicle (Control)
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(non-denatured) proteins from

precipitated (denatured) proteins
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Quantify target protein amount
(e.g., Western Blot, Mass Spec)

Plot protein abundance vs. temperature
to generate a 'melting curve'

A rightward shift in the curve for
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target engagement
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Caption: CETSA workflow to confirm drug-target binding in cells.
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Conclusion
The evidence from numerous studies in cellular models demonstrates that canagliflozin
possesses significant off-target activities that are distinct from its primary SGLT2 inhibitory

function. The key SGLT2-independent mechanisms include the inhibition of mitochondrial

complex I and glutamate dehydrogenase, leading to the activation of the critical energy sensor

AMPK. These actions result in profound metabolic reprogramming, affecting processes such as

lipogenesis, cell proliferation, and immune cell function. These off-target effects provide a

plausible molecular basis for the unexpected clinical benefits observed with canagliflozin,

particularly in the cardiovascular and renal systems. For researchers and drug development

professionals, understanding these multifaceted actions is crucial for elucidating the full

therapeutic potential of canagliflozin and for designing next-generation metabolic modulators

with improved target specificity and efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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